S1RA hydrochloride

Overview

Description

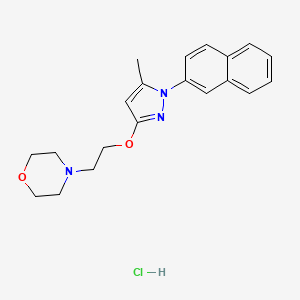

S1RA hydrochloride (4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine hydrochloride) is a highly selective sigma-1 receptor (σ1R) antagonist with a Ki of 17 nM and >1000-fold selectivity over sigma-2 receptors (σ2R) . It modulates opioid analgesia, neuropathic pain, and psychiatric disorders by inhibiting σ1R-mediated pathways. Preclinical studies demonstrate its ability to enhance morphine's antinociceptive effects in thermal and inflammatory pain models without intrinsic analgesic activity at lower doses . S1RA also reverses morphine tolerance in specific contexts, such as grip strength deficits during inflammation, but fails to prevent tolerance in nociceptive heat pain models .

Preparation Methods

The synthesis of E-52862 hydrochloride involves the preparation of 4-(2-((5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yl)oxy)ethyl)morpholine. The synthetic route includes the reaction of 5-methyl-1-(naphthalen-2-yl)-1H-pyrazole with 2-chloroethylmorpholine under specific reaction conditions . The industrial production methods for E-52862 hydrochloride are not widely documented, but it is typically synthesized in a laboratory setting for research purposes.

Chemical Reactions Analysis

Receptor Binding and Selectivity

S1RA exhibits high affinity for σ1R (K<sub>i</sub> = 26.6 ± 2.4 nM) and selectivity over σ2R (K<sub>i</sub> = 2393 ± 514 nM) . Its binding mode involves:

- Hydrogen bonding with Asp126 and Glu172 residues in σ1R’s ligand-binding pocket.

- Hydrophobic interactions with Leu182 and Met93, stabilized by its phenyl group .

- π–π stacking with Trp89 and Phe107, critical for conformational stability .

| Interaction Type | Key Residues | Functional Impact |

|---|---|---|

| Hydrogen bonds | Asp126, Glu172 | Anchors ligand orientation |

| Hydrophobic | Leu182, Met93 | Enhances binding affinity |

| π–π stacking | Trp89, Phe107 | Stabilizes aromatic regions |

Selectivity Profile

S1RA shows negligible activity (<1 µM K<sub>i</sub>) across 170 off-target receptors, ion channels, and enzymes, including:

- 5-HT<sub>2B</sub> receptors : No agonist/antagonist activity at 10 µM .

- Opioid receptors : Does not bind µ-, κ-, or δ-opioid receptors .

- TRPA1 channels : Inhibits AITC-induced currents (IC<sub>50</sub> = 47 ± 3 µM) via σ1R modulation .

| Target | Activity (K<sub>i</sub> or IC<sub>50</sub>) | Source |

|---|---|---|

| σ1R | 26.6 ± 2.4 nM | |

| σ2R | >2000 nM | |

| TRPA1 | 47 ± 3 µM |

Structural and Thermodynamic Interactions

Molecular dynamics simulations and crystallography reveal:

- Trimeric architecture : S1RA stabilizes σ1R’s homotrimeric state, preventing conformational shifts to monomeric forms .

- Thermodynamic stability : Binding energy (ΔG) of -9.8 kcal/mol, driven by van der Waals forces and electrostatic complementarity .

- Solubility : 5.23 × 10<sup>−5</sup> mg/mL in aqueous media, with logP = 4.57 .

In Vitro and In Vivo Reactivity

- Enzymatic stability : Resistant to hepatic CYP3A4/2D6 metabolism (>90% remaining after 1 hr incubation) .

- Blood-brain barrier permeability : BBB score = 5.04 (Chemaxon), supporting CNS activity .

- Synergistic effects : Enhances morphine antinociception via supraspinal σ1R blockade, independent of opioid receptor binding .

| Parameter | Value | Source |

|---|---|---|

| Plasma half-life (rats) | 2.1 ± 0.3 h | |

| CNS occupancy (ED<sub>50</sub>) | 32 mg/kg (i.p.) |

Mechanistic Correlates in Pain Models

S1RA’s antinociceptive effects involve:

- Noradrenergic modulation : Increases spinal NA levels (133% vs. baseline), reversed by α<sub>2</sub>-AR antagonist idazoxan .

- Wind-up inhibition : Attenuates repetitive nociceptive firing in spinal cord neurons at 30 µM .

- Long-lasting effects : Reduces SNI-induced hypersensitivity for >12 h post-administration, despite undetectable plasma levels .

Scientific Research Applications

E-52862 hydrochloride has several scientific research applications, including:

Chemistry: Used as a selective sigma-1 receptor antagonist in various chemical studies.

Biology: Investigated for its role in modulating sigma-1 receptors in biological systems.

Medicine: Explored for its potential in treating neuropathic pain and enhancing opioid analgesia.

Industry: Utilized in the development of new therapeutic agents targeting sigma-1 receptors.

Mechanism of Action

E-52862 hydrochloride exerts its effects by selectively binding to sigma-1 receptors. This binding inhibits the activity of these receptors, which are involved in modulating pain and emotional states . The molecular targets and pathways involved include the sigma-1 receptor and its associated signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Sigma-1 Receptor Ligands

Binding Affinity and Selectivity

Key Findings :

- S1RA exhibits superior σ1R selectivity over σ2R compared to BD-1047, BD1063, and haloperidol, which show moderate σ2R affinity .

- PRE-084, a σ1R agonist, reverses S1RA-mediated effects, confirming functional antagonism .

Modulation of Opioid Analgesia

Key Findings :

Behavioral and Psychiatric Effects

Key Findings :

- S1RA is more effective than BD-1047 and PD144418 in reversing manic-like behaviors in mice, likely due to higher σ1R occupancy .

Structural and Pharmacokinetic Differences

- S1RA : Binds σ1R in an open-like conformation, as shown in cryo-EM studies, with interactions involving morpholine and naphthyl groups . Rapid clearance prevents accumulation, reducing toxicity risks .

- PRE-084 : Smaller structure lacking a morpholine group, explaining its agonist activity .

- Haloperidol : Binds σ1R and dopamine D2 receptors, causing extrapyramidal side effects absent in S1RA .

Clinical Implications

- S1RA: Potential as an adjuvant for opioid therapy due to selective potentiation of analgesia without altering spinal noradrenaline levels .

- BD-1047/BD1063 : Broader receptor interactions limit clinical utility despite similar opioid-enhancing effects .

Biological Activity

S1RA hydrochloride, also known as E-52862, is a selective sigma-1 receptor (σ1R) antagonist that has garnered attention for its potential therapeutic applications, particularly in the management of neuropathic pain. This compound exhibits a high affinity for σ1 receptors and has shown promising results in preclinical studies.

- Molecular Weight : 337.4 Da

- Chemical Formula : CHNO·HCl

- Purity : ≥98%

- CAS Number : 878141-96-9

S1RA acts primarily as an antagonist at σ1 receptors, which are known to function as ligand-regulated molecular chaperones. These receptors play a crucial role in modulating intracellular signaling pathways, particularly under pathological conditions. The blockade of σ1 receptors by S1RA can lead to the attenuation of pain pathways and other neurophysiological processes associated with pain perception.

Pharmacological Properties

S1RA has been extensively studied for its pharmacological properties:

- Binding Affinity :

Efficacy in Pain Models

S1RA has demonstrated efficacy in various models of neuropathic pain:

- Formalin-Induced Nociception : S1RA effectively inhibited both phases of pain response in this model, suggesting its potential for acute pain management .

- Capsaicin-Induced Mechanical Hypersensitivity : Systemic administration of S1RA resulted in dose-dependent inhibition of hypersensitivity .

- Sciatic Nerve Injury Model : S1RA administration significantly reduced mechanical and thermal hypersensitivity associated with nerve injury .

Case Studies and Clinical Trials

S1RA has successfully progressed through clinical trials, including Phase I studies that demonstrated good safety and tolerability profiles. Currently, Phase II trials are ongoing, focusing on its application in neuropathic pain management .

Summary of Clinical Findings

Mechanistic Insights

The pharmacological effects of S1RA are linked to its interaction with various neurotransmitter systems:

- Interaction with Opioid Systems : The analgesic effects of S1RA may involve both opioid-dependent and independent mechanisms, as indicated by the reversal of effects with naloxone .

- Role in Calcium Signaling : S1RA's modulation of intracellular calcium levels via σ1 receptor antagonism is critical for its analgesic properties .

Electrophysiological Studies

Electrophysiological recordings have shown that S1RA reduces wind-up responses in spinal cords sensitized by repetitive nociceptive stimulation, indicating its potential to modulate central sensitization mechanisms involved in chronic pain conditions .

Q & A

Q. Basic: What experimental methods are recommended to confirm S1RA hydrochloride’s selectivity for σ1 receptors (σ1R) over σ2 receptors (σ2R)?

To validate S1RA’s selectivity, use radioligand binding assays with σ1R- and σ2R-specific ligands (e.g., ³H-pentazocine for σ1R and [³H]DTG for σ2R). S1RA exhibits a Ki of 17 nM for σ1R and >1000 nM for σ2R, confirming >58-fold selectivity . Include positive controls (e.g., haloperidol for σ1R) and ensure assay conditions (pH, temperature, membrane preparation) align with standardized protocols. Functional assays, such as inhibition of σ1R agonist-induced calcium signaling in transfected cells, further validate antagonism .

Q. Basic: How does this compound modulate nociceptive pathways in preclinical pain models?

S1RA’s antinociceptive effects depend on spinal α2-adrenergic receptor activation and inhibition of glutamate release in formalin-induced pain models. For example:

- Intrathecal administration (10–30 µg) selectively suppresses withdrawal behaviors in rodents.

- Systemic dosing (15–30 mg/kg, i.p.) attenuates both withdrawal and licking/lifting behaviors, indicating supraspinal and peripheral mechanisms .

Experimental design should include vehicle controls (5% DMSO, 1% Tween 80 in saline) and co-administration with α2-adrenergic antagonists (e.g., yohimbine) to confirm pathway specificity .

Q. Advanced: How can researchers resolve discrepancies in behavioral outcomes across studies using this compound?

Contradictions in behavioral data (e.g., efficacy in manic-like models vs. variable pain responses) may arise from:

- Dose-dependent effects : Higher doses (30 mg/kg) may engage off-target receptors (e.g., 5-HT2B antagonism at IC50 = 4700 nM) .

- Administration route : Intrathecal vs. systemic delivery impacts CNS bioavailability .

- Model variability : Formalin vs. neuropathic pain models recruit distinct pathways.

Recommendations :

Q. Advanced: What pharmacokinetic parameters should be prioritized when designing in vivo studies with this compound?

Key parameters include:

- Solubility : Use 5% DMSO + 1% Tween 80 in saline for systemic dosing .

- Half-life : ~2–4 hours in rodents; administer 30 minutes pre-test for peak CNS exposure .

- Brain penetration : S1RA crosses the blood-brain barrier, with brain concentrations correlating with σ1R occupancy .

Methodological Tip : Pair behavioral assays with ex vivo receptor occupancy studies using radiolabeled σ1R ligands.

Q. Basic: How is this compound’s σ1R antagonism distinguished from other sigma receptor ligands (e.g., BD-1047, PRE-084)?

Use competitive binding assays and behavioral readouts (e.g., novel object recognition for cognitive effects) to differentiate ligands .

Q. Advanced: What strategies optimize this compound’s stability in experimental settings?

- Storage : Lyophilized powder stable at -20°C for 2 years; reconstituted solutions stable for 1 month at -20°C .

- Light sensitivity : Protect from light to prevent degradation.

- Vehicle pH : Maintain neutral pH (7.0–7.4) in saline-based solutions to avoid precipitation .

Q. Basic: What in vitro models are suitable for studying this compound’s interaction with σ1R?

- Cell lines : Transfected HEK-293 or CHO cells expressing human σ1R.

- Assays :

- Controls : Include σ1R knockout cells or selective antagonists (e.g., NE-100) to confirm specificity .

Q. Advanced: How can researchers integrate this compound’s pharmacokinetic and pharmacodynamic data to refine dosing regimens?

- Pharmacodynamic Markers : Measure σ1R occupancy in brain homogenates post-mortem using ³H-pentazocine .

- Temporal Analysis : Administer S1RA 30 minutes pre-intervention for peak receptor blockade in behavioral tests .

- Dose Scaling : Adjust mg/kg doses based on species-specific metabolic rates (e.g., rodent vs. non-human primate).

Q. Basic: What are the critical negative controls for in vivo studies using this compound?

- Vehicle controls : Administer DMSO/Tween/saline to rule out solvent effects.

- Genetic controls : Use σ1R knockout mice to confirm receptor-dependent effects.

- Pharmacological controls : Co-administer σ1R agonists (e.g., PRE-084) to reverse S1RA’s effects .

Q. Advanced: How should researchers address contradictory findings regarding S1RA’s efficacy in mood disorder models?

Contradictions may stem from:

Properties

IUPAC Name |

4-[2-(5-methyl-1-naphthalen-2-ylpyrazol-3-yl)oxyethyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2.ClH/c1-16-14-20(25-13-10-22-8-11-24-12-9-22)21-23(16)19-7-6-17-4-2-3-5-18(17)15-19;/h2-7,14-15H,8-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRYQZBTQDMGLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1265917-14-3 | |

| Record name | E-52862 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265917143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-52862 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18XZ7850YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.